molecular formula C7H6INO B1666170 3-Iodobenzamide CAS No. 10388-19-9

3-Iodobenzamide

Cat. No.: B1666170
CAS No.: 10388-19-9
M. Wt: 247.03 g/mol
InChI Key: HEMYUAPEXJWFCP-UHFFFAOYSA-N
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Description

3-Iodobenzamide is an organic compound with the molecular formula C7H6INO It is a derivative of benzamide, where an iodine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodobenzamide can be synthesized through several methods. One common approach involves the iodination of benzamide using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the Sandmeyer reaction, which involves the diazotization of 3-aminobenzamide followed by iodination, can be employed. This method allows for the production of this compound in larger quantities with higher purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperoxybenzoic acid or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with various substituents replacing the iodine atom.

    Coupling Reactions: Complex organic molecules with extended carbon chains.

    Oxidation and Reduction Reactions: Oxidized or reduced derivatives of this compound.

Scientific Research Applications

3-Iodobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-3-iodobenzamide
  • 3-Iodo-4-methoxybenzamide
  • 3-Iodo-2-nitrobenzamide

Comparison: 3-Iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to varied biological effects. For example, the presence of an amino group in 2-amino-5-bromo-3-iodobenzamide can enhance its reactivity in coupling reactions, while the methoxy group in 3-iodo-4-methoxybenzamide may influence its solubility and interaction with biological molecules.

Properties

IUPAC Name

3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYUAPEXJWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146125
Record name Benzamide, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10388-19-9
Record name 3-Iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10388-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010388199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-iodobenzoic acid (4.04 g, 16.2 mmol) in dichloromethane (30 mL) was treated with 2M oxalyl chloride (16 mL, 32 mmol, hexane) followed by two drops of N,N-dimethylformamide and stirred at ambient temperature for 2 hours. After this time the solvent was removed in vacuo and the residue dissolved in tetrahydrofuran (30 ml). The solution was cooled to 0° C. and treated with 2M ammonia (20 mL, 40 mmol, methanol) and the mixture stirred for 30 minutes. The mixture was then filtered and the solvent removed in vacuo. Recrystallization of the residue from methanol afforded 3.5 g (87%) of 3-iodobenzamide, as a white solid.
Quantity
4.04 g
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reactant
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30 mL
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solvent
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16 mL
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reactant
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20 mL
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reactant
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0 (± 1) mol
Type
catalyst
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Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-iodobenzoic acid (2.00 g, 8.06 mmol) and DIPEA (562 mL, 32.3 mmol) in MeCN (100 mL) at room temperature was added HOBT (1.63 g, 12.1 mmol) and EDCI.HCl (2.32 g, 12.1 mmol). After stirring for 10 minutes, ammonium carbonate (4.65 g, 48.4 mmol) was added and the resulting solution was stirred overnight. The volatiles were removed in vacuo to yield a crude solid which was suspended in water (100 mL). The resulting suspension was sonicated for 10 minutes then the solid collected by filtration. The filter cake was washed with water (20 mL) and dried to yield the title compound (I29) (1.65 g 83%) as a brown solid; 1H NMR (400 MHz, CDCl3) δ 8.13 (t, J=1.6 Hz, 1H), 7.83 (ddd, J=7.9, 1.7, 1.1 Hz, 1H), 7.73 (ddd, J=7.8, 1.7, 1.1 Hz, 1H), 7.16 (t, J=7.8 Hz, 1H), 6.18-5.49 (m, J=137.3 Hz, 2H). LCMS Method C: rt=5.04 min; m/z=248 [M+1]+.
Quantity
2 g
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reactant
Reaction Step One
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Quantity
562 mL
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reactant
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1.63 g
Type
reactant
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2.32 g
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reactant
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Quantity
100 mL
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solvent
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4.65 g
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods III

Procedure details

3-Iodo-benzamide was prepared using a modification of the procedure by Remsen. (Remsen; Reid Am. Chem. J. 1899, 21, 289.) 3-Iodo-benzoic acid (28.68 g, 116 mmol) was stirred in CH2Cl2 (200 mL) at 23° C. under argon. Oxalyl chloride (30.2 mL, 349 mmol) was added slowly, and slow gas evolution was observed. DMF (0.1 mL) was then added, accelerated gas evolution considerably, and the reaction was stirred for. 2 h. Solvent was removed, and the brown oily residue was dissolved in THF (50 mL) and added to a solution of 18% aqueous NH4OH (260 mL) at 0° C. After stirring the mixture for 15 min, the liquid was decanted off, and the remaining sludge was acidified with 1 N HCl. The white solid was collected by filtration, washed with water, and dried under vacuum to give 25.68 g (90%) of 3-iodo-benzamide compound 32. 1H NMR (DMSO-d6) δ 8.21 (1 H, t, J=1.5 Hz), 8.05 (1 H, s), 7.87 (2 H, dd, J=8.1, 1.5 Hz), 7.47 (1 H, s), 7.25 (1 H, t, J=7.8 Hz); IR (KBr) 3343, 3164, 1661, 1628, 1561, 1424, 1389, 1125. Anal. (C7H6INO) C, H, N.
Quantity
28.68 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodobenzamide
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3-Iodobenzamide
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3-Iodobenzamide
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3-Iodobenzamide
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3-Iodobenzamide
Customer
Q & A

Q1: How does 3-iodobenzamide interact with biological targets?

A1: Research suggests that this compound demonstrates binding affinity for dopamine D2 receptors. [] This interaction has made radiolabeled this compound a subject of interest for potential imaging applications targeting these receptors. [, ]

Q2: What are the structural characteristics of this compound?

A2: this compound is an organic compound. While the provided abstracts lack detailed spectroscopic data, its structure consists of a benzene ring with an iodine atom at the 3-position and an amide group at the 1-position. [] Its molecular formula is C7H6INO, and its molecular weight is 247.04 g/mol. []

Q3: How does the structure of this compound relate to its activity?

A3: Research indicates that modifying the halogen atom at the 3-position of the benzene ring in N-[2-(trifluoromethyl)phenyl]benzamide derivatives, including this compound, significantly impacts the dihedral angle between the two benzene rings. [] This structural change can influence the molecule's binding affinity and overall activity.

Q4: Are there any studies on using this compound as a building block for synthesizing other compounds?

A4: Yes, researchers have explored the use of 2-amino-5-bromo-3-iodobenzamide as a synthon in the synthesis of complex molecules. [] This research highlights the versatility of this compound derivatives as valuable precursors in organic synthesis.

Q5: What analytical techniques are employed to study this compound?

A5: Studies utilize various analytical techniques to characterize and investigate this compound. These include X-ray crystallography to determine the crystal structures of this compound derivatives, [] and radiolabeling with Iodine-125 for studying its binding properties and potential therapeutic applications. []

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